molecular formula C16H24ClNO B1282415 (4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride CAS No. 42060-78-6

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride

Cat. No.: B1282415
CAS No.: 42060-78-6
M. Wt: 281.82 g/mol
InChI Key: KUWXBTTYRJFQOJ-UHFFFAOYSA-N
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Description

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO and its molecular weight is 281.82 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods

  • Synthesis of Piperidin-4-yl Methanone Derivatives : Piperidine-4-carboxylic acid and ethyl carbonochloridate are used as starting materials for synthesizing derivatives like (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride via processes like amidation, Friedel-Crafts acylation, and hydration. The synthesis process is marked by reasonable yields and the structures are confirmed through NMR Zheng Rui, 2010.

  • Synthesis of Oxovanadium(V) Complexes : Oxovanadium(V) complexes like cis-2,6-Bis-(methanolate)-piperidine oxovanadium(V) are synthesized for catalytic purposes. They are used to catalyze oxidative cyclization of alkenols by tert-butyl hydroperoxide (TBHP) M. Dönges et al., 2014.

Chemical Characterization and Structural Analysis

  • Molecular and Structural Analysis : Compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime are characterized through spectroscopic techniques. Structures are confirmed by X-ray diffraction studies, indicating significant molecular interactions C. S. Karthik et al., 2021.

  • Crystal Structure Investigations : Studies on adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone reveal insights into molecular orientations and intermolecular interactions, contributing to an understanding of the structural properties of such compounds B. Revathi et al., 2015.

Biological and Medicinal Research Applications

  • Antimicrobial Applications : Certain derivatives like 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives exhibit good antimicrobial activity against pathogenic bacterial and fungal strains, indicating their potential as antimicrobial agents L. Mallesha & K. Mohana, 2014.

  • Neuroprotective Activities : Aryloxyethylamine derivatives have been synthesized and evaluated for neuroprotective effects. These compounds show potential in protecting against glutamate-induced cell death in PC12 cells, and some even exhibit significant prolongation of survival time in mice subjected to acute cerebral ischemia Y. Zhong et al., 2020.

Future Directions

The future directions for the study of “(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride” and related compounds could involve further exploration of their biological properties and the introduction of electron-withdrawing groups to the tert-butyl group .

Biochemical Analysis

Biochemical Properties

(4-(tert-Butyl)phenyl)(piperidin-4-yl)methanone hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with 11 β-hydroxysteroid dehydrogenase type 1 (11 β-HSD1), an enzyme involved in the regulation of glucocorticoid metabolism . This interaction can modulate the enzyme’s activity, impacting metabolic pathways related to stress and metabolic signaling.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting 11 β-HSD1, it can alter the cellular response to glucocorticoids, affecting processes such as insulin resistance, lipid metabolism, and inflammation . These changes can have significant implications for conditions like type 2 diabetes and metabolic syndrome.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of 11 β-HSD1, inhibiting its activity . This inhibition leads to decreased conversion of inactive cortisone to active cortisol, thereby modulating the cellular effects of glucocorticoids. Additionally, this compound may influence gene expression by altering the transcriptional activity of glucocorticoid-responsive genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to sustained inhibition of 11 β-HSD1, resulting in prolonged alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits 11 β-HSD1 without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and alterations in lipid metabolism. These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucocorticoid metabolism. By inhibiting 11 β-HSD1, it affects the conversion of cortisone to cortisol, thereby modulating the levels of active glucocorticoids in the body . This inhibition can influence various metabolic processes, including glucose homeostasis, lipid metabolism, and inflammatory responses.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the liver and adipose tissue, where 11 β-HSD1 is predominantly expressed . The compound’s distribution is crucial for its efficacy in modulating glucocorticoid metabolism.

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum, where 11 β-HSD1 is located . This localization is essential for its inhibitory effects on the enzyme. Additionally, post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its activity and function.

Properties

IUPAC Name

(4-tert-butylphenyl)-piperidin-4-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-16(2,3)14-6-4-12(5-7-14)15(18)13-8-10-17-11-9-13;/h4-7,13,17H,8-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWXBTTYRJFQOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30525110
Record name (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42060-78-6
Record name (4-tert-Butylphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30525110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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